molecular formula C19H18N2O2 B2697770 methyl 8-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate CAS No. 1207060-25-0

methyl 8-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2697770
CAS No.: 1207060-25-0
M. Wt: 306.365
InChI Key: VXIZGLVXKYBXGP-UHFFFAOYSA-N
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Description

Methyl 8-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Scientific Research Applications

Methyl 8-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate has several scientific research applications:

Safety and Hazards

The safety and hazards associated with “Methyl 8-methyl-4-(p-tolylamino)quinoline-2-carboxylate” are not explicitly mentioned in the retrieved papers. It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

The future directions in the research of quinoline derivatives involve the development of greener and more sustainable chemical processes. This includes exploring alternative reaction methods for the synthesis of quinoline derivatives . Additionally, the exploration of the biological and pharmaceutical activities of various quinoline derivatives is a significant area of ongoing research .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .

Types of Reactions:

    Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Comparison with Similar Compounds

Uniqueness: Methyl 8-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

methyl 8-methyl-4-(4-methylanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12-7-9-14(10-8-12)20-16-11-17(19(22)23-3)21-18-13(2)5-4-6-15(16)18/h4-11H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIZGLVXKYBXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC3=C(C=CC=C23)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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